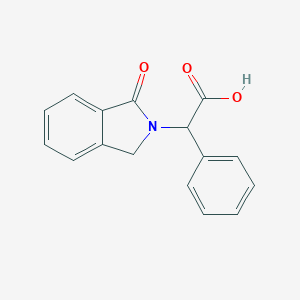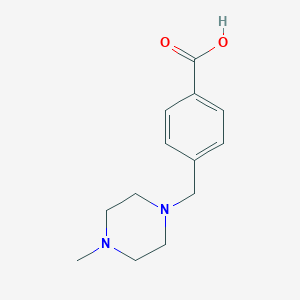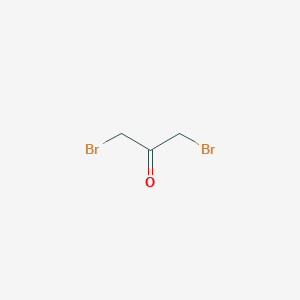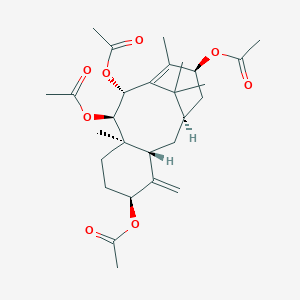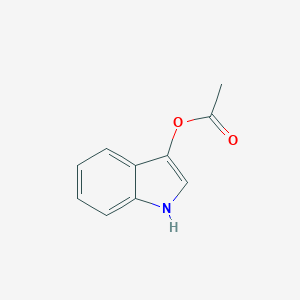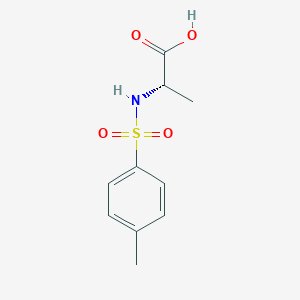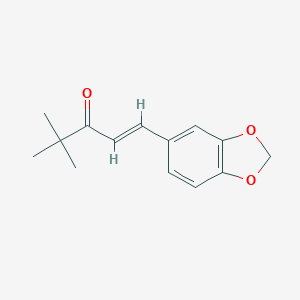
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one involves various methods, including cyclocondensation reactions that provide a convenient approach to a variety of substituted benzodioxoles. For instance, diversity-oriented synthesis strategies have been utilized to prepare 1-hydroxy-3,5-dimethyl-2,4-benzodioates through [3+3] cyclocondensation, highlighting the synthetic flexibility of compounds within this chemical class (Shkoor et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of benzodioxole derivatives, including 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one, often involves X-ray crystallography and spectroscopic methods. These analyses reveal the supramolecular structures, showcasing intramolecular hydrogen bonds and pi-pi stacking, which are crucial for understanding the reactivity and interaction capabilities of these molecules (Low et al., 2002).
Chemical Reactions and Properties
Chemical reactions of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one and its analogs can vary widely, demonstrating the compound's versatility. For example, the presence of the benzodioxole moiety significantly influences the compound's reactivity, enabling it to undergo specific cycloaddition and cyclocondensation reactions, which are essential for synthesizing various complex molecules (Zhu & Negishi, 2008).
Physical Properties Analysis
The physical properties of benzodioxole derivatives, including melting points, solubility, and crystalline structures, are often determined by their molecular structure. Detailed X-ray crystallography studies provide insights into the compound's solid-state structure, which in turn influences its physical properties. These properties are critical for determining the compound's application in various fields, including material science (Facchinetti et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one are characterized by its reactivity towards different chemical reagents, its ability to participate in various organic reactions, and its stability under different conditions. Spectroscopic methods, including NMR and IR spectroscopy, are essential tools for elucidating these properties, offering detailed insights into the compound's chemical behavior and interaction with other molecules (Al-Wabli et al., 2016).
Scientific Research Applications
1. Pharmacological Effects
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one and its analogues have been studied for their pharmacological effects. Nichols and Kostuba (1979) synthesized compounds similar to 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one, evaluating their effects in mice. They compared these compounds to known psychotomimetic agents, observing variations in motor activity and behavioral effects (Nichols & Kostuba, 1979).
2. Spectroscopic and Quantum Mechanical Analysis
A comprehensive spectroscopic and quantum mechanical analysis of (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one was conducted by Al-Wabli et al. (2016). This included vibrational spectroscopic studies, Fukui functions, and molecular docking studies. The research indicates potential inhibitory activity against androgen receptors (Al-Wabli et al., 2016).
3. Structural and Molecular Studies
Low et al. (2002) conducted studies on the supramolecular structures of compounds related to 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one, focusing on their hydrogen bonding and pi-pi stacking characteristics. This research provides insight into the molecular structure and interactions of these compounds (Low et al., 2002).
4. Inhibition Efficiency Analysis
Belghiti et al. (2018) investigated the interaction of Piperine derivatives, including 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one analogues, with iron surfaces. This study offers insights into the compounds' potential as corrosion inhibitors and their interaction with metal surfaces (Belghiti et al., 2018).
properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFNQCGNCFRKRR-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one | |
CAS RN |
144850-45-3, 2419-68-3 | |
| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144850-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Penten-3-one, 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

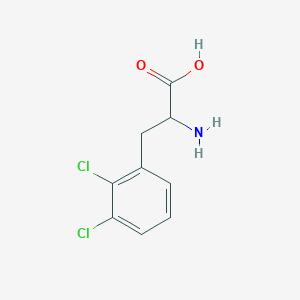
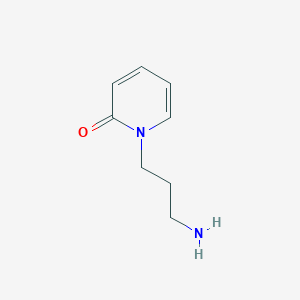

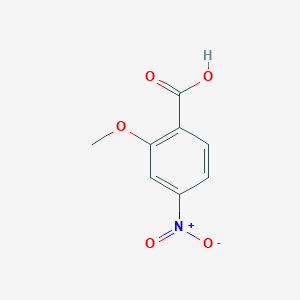
![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)
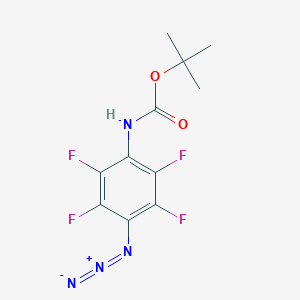
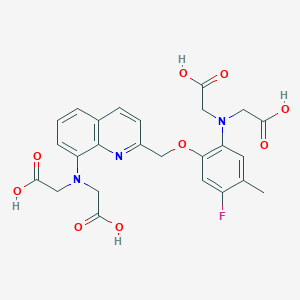
![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)
